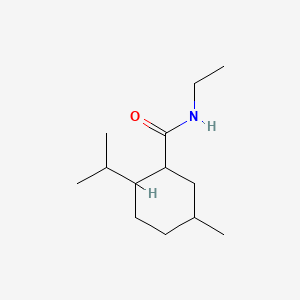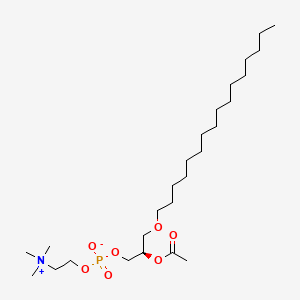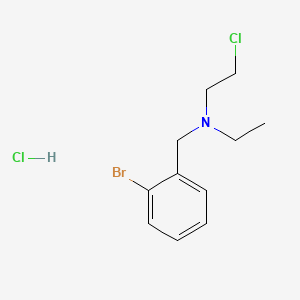![molecular formula C13H17N3O6S2 B1662394 (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid CAS No. 1051931-39-5](/img/structure/B1662394.png)
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Vue d'ensemble
Description
The compound “(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also seems to have a methylsulfonylphenyl group and a methanesulfonic acid group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-methylideneimidazole-5-one, has been reported in the literature . These methods often involve the coupling of substituted hippuric acids with aromatic aldehydes . The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The imidazole ring is a key feature, and the compound also contains a methylsulfonylphenyl group and a methanesulfonic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of the imidazole ring, the methylsulfonylphenyl group, and the methanesulfonic acid group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methylideneimidazole-5-one has a density of 1.3±0.1 g/cm^3, a molar refractivity of 25.2±0.5 cm^3, and a polar surface area of 41 Å^2 .Applications De Recherche Scientifique
Atherosclerosis Treatment
ZLJ-6 has been identified as a potent inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory process of atherosclerosis . The compound has shown promise in reducing macrophage infiltration and plaque formation in artery walls, suggesting its potential as a therapeutic agent for atherosclerosis.
Anti-inflammatory Applications
Studies have demonstrated that ZLJ-6 can attenuate TNF-α-induced expression of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 . This indicates its potential use in treating chronic inflammatory diseases by preventing monocyte-endothelial interactions that contribute to inflammation.
Cancer Research
ZLJ-6 has exhibited cytotoxic effects on human epithelial carcinoma cell lines, with the potential to act as an antimitotic agent . Its ability to inhibit cell proliferation without affecting microtubules suggests a unique mechanism of action, making it a candidate for further investigation in cancer therapy.
Synthesis of Antimitotic Agents
The structural framework of ZLJ-6 has been utilized in the synthesis of various antimitotic agents . These agents interact with cell protein tubulin, which is crucial for cell division, indicating the compound’s role in the development of new anticancer drugs.
Fluorescent Sensor Development
Derivatives of ZLJ-6 have been explored for their potential as fluorescent sensors. The ability of these compounds to interact with specific proteins or ions can be harnessed to develop sensors for biological and chemical analyses .
Antimalarial Activity
Related structural analogs of ZLJ-6 have shown antimalarial activity, suggesting that modifications of the ZLJ-6 structure could lead to new treatments for malaria .
Mécanisme D'action
Target of Action
ZLJ-6, also known as J-001354 or (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid, is primarily targeted at Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These are key enzymes involved in the inflammatory response, playing pivotal roles in leukocyte recruitment and infiltration .
Mode of Action
ZLJ-6 acts as a potent inhibitor of COX-2 and 5-LOX. Its anti-inflammatory effects have been found to be independent of these primary targets . Instead, it has been observed to decrease TNF-α-induced monocyte-endothelial interactions and attenuate the expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cytoadhesion molecule-1 (VCAM-1) on TNF-α-induced human umbilical vein endothelial cells (HUVECs) .
Biochemical Pathways
The anti-inflammatory effects of ZLJ-6 are mediated by the NF-κB signaling pathway rather than its primary pharmacological targets COX-2 or 5-LOX . ZLJ-6 attenuates TNF-α-induced nuclear translocation of NF-κB, IκB phosphorylation, IκB kinase β (IKKβ) activity, and subsequent NF-κB-DNA complex formation .
Result of Action
ZLJ-6 potently inhibits TNF-α-induced monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) . In atherosclerosis models, ZLJ-6 has been shown to decrease aortic plaque with a striking reduction in plaque macrophages and an increase in collagen content .
Propriétés
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?
A: ZLJ-6 functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, ZLJ-6 effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions ZLJ-6 as a potentially valuable therapeutic agent for inflammatory conditions.
Q2: What evidence supports the anti-inflammatory effects of ZLJ-6 in cellular models?
A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of ZLJ-6. [] Treatment with ZLJ-6 resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, ZLJ-6 downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []
Q3: Has ZLJ-6 demonstrated efficacy in any in vivo models of disease?
A: Research indicates that ZLJ-6 exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of ZLJ-6 led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of ZLJ-6 in conditions involving ischemic injury.
Q4: Does ZLJ-6 exert its effects solely through COX/5-LOX inhibition?
A: Interestingly, research suggests that ZLJ-6 might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that ZLJ-6 attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)


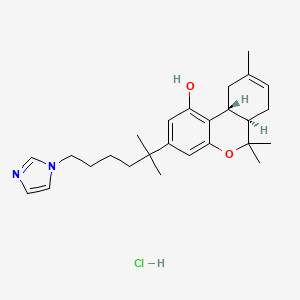

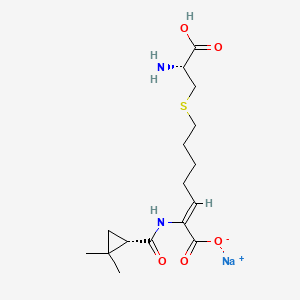
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
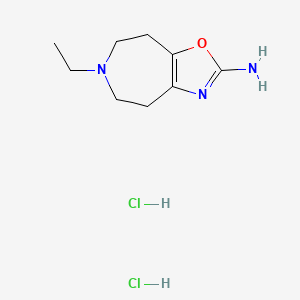
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

